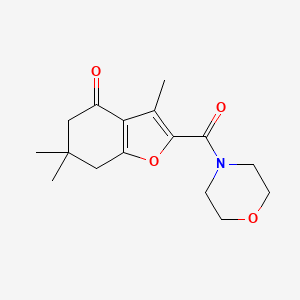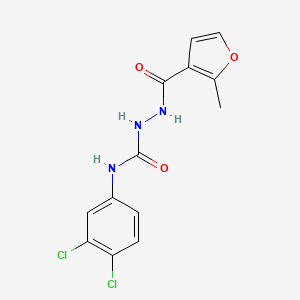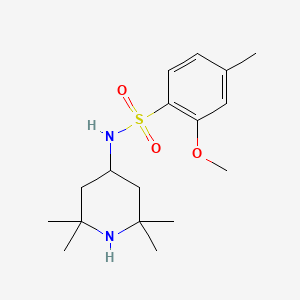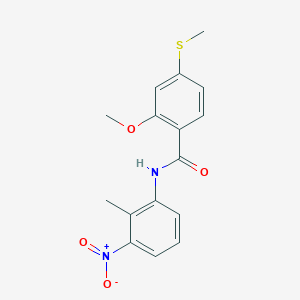![molecular formula C25H25N3O2 B5728865 N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide, commonly known as DEHPA, is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. DEHPA is a member of the family of compounds known as hydrazones, which are organic compounds containing a hydrazone functional group (-NHN=).
Mecanismo De Acción
The mechanism of action of DEHPA is not fully understood, but it is believed to involve the formation of complexes with metal ions. DEHPA has been shown to selectively bind to certain metal ions, such as lanthanides and actinides, and form stable complexes. These complexes can be used for various applications, such as separation and purification of metals.
Biochemical and Physiological Effects:
DEHPA has been shown to have low toxicity and is not mutagenic or carcinogenic. It has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. DEHPA has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, DEHPA has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEHPA has several advantages as a chelating agent in lab experiments. It has high selectivity for certain metal ions, which allows for efficient separation and purification. DEHPA is also stable under a wide range of pH and temperature conditions. However, DEHPA has some limitations, such as its relatively low solubility in water and its sensitivity to oxidation.
Direcciones Futuras
There are several future directions for research on DEHPA. One potential application is in the extraction and purification of rare earth metals, which are used in many modern technologies. DEHPA could also be studied further for its potential use as a therapeutic agent, particularly for its anti-inflammatory and anti-tumor properties. Additionally, the mechanism of action of DEHPA could be further elucidated to better understand its interactions with metal ions.
Métodos De Síntesis
DEHPA can be synthesized by the reaction of diphenylacetylhydrazine with 4-nitrobenzoyl chloride, followed by reduction of the resulting nitro compound with sodium dithionite. This method has been reported to yield DEHPA with high purity and yield.
Aplicaciones Científicas De Investigación
DEHPA has been extensively studied in scientific research for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. DEHPA has also been studied for its potential use as a chelating agent in the extraction of rare earth metals from ores.
Propiedades
IUPAC Name |
N-[4-[(E)-N-[(2,2-diphenylacetyl)amino]-C-methylcarbonimidoyl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-3-23(29)26-22-16-14-19(15-17-22)18(2)27-28-25(30)24(20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-17,24H,3H2,1-2H3,(H,26,29)(H,28,30)/b27-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNSWLFADBDQJW-OVVQPSECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=NNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)/C(=N/NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{(1E)-1-[2-(diphenylacetyl)hydrazinylidene]ethyl}phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
![isopropyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5728796.png)
![1-[4-(trifluoromethyl)benzyl]azepane](/img/structure/B5728800.png)




![2-[N-(1-phenylethylidene)ethanehydrazonoyl]-1H-indene-1,3(2H)-dione](/img/structure/B5728835.png)
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)



